2-Methyl-5-(2-methylpropoxy)aniline
Overview
Description
. This compound is characterized by the presence of an amino group attached to a benzene ring, which is further substituted with an isobutoxy group and a methyl group.
Preparation Methods
The synthesis of 2-Methyl-5-(2-methylpropoxy)aniline can be achieved through various synthetic routes. One common method involves the alkylation of 2-methylbenzenamine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methyl-5-(2-methylpropoxy)aniline undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to form various substituted derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-5-(2-methylpropoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-methylpropoxy)aniline involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The isobutoxy group may enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
2-Methyl-5-(2-methylpropoxy)aniline can be compared with other similar aromatic amines, such as:
2-Methylbenzenamine: Lacks the isobutoxy group, resulting in different chemical and biological properties.
4-Isobutoxyaniline: Similar structure but with the isobutoxy group in a different position, leading to variations in reactivity and applications.
2-Amino-4-methylphenol: Contains a hydroxyl group instead of an isobutoxy group, affecting its solubility and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-methyl-5-(2-methylpropoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)7-13-10-5-4-9(3)11(12)6-10/h4-6,8H,7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFSLSAGDBABMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653564 | |
Record name | 2-Methyl-5-(2-methylpropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918445-15-5 | |
Record name | 2-Methyl-5-(2-methylpropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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